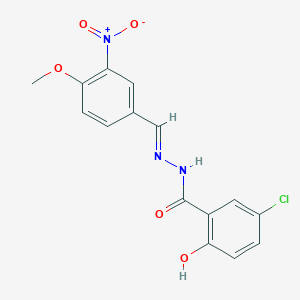![molecular formula C25H22N2O4 B5908076 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as ENPA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. ENPA belongs to the class of compounds known as acrylonitriles, which have been found to exhibit various biological activities.
作用機序
The exact mechanism of action of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been found to exert various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile in lab experiments is its ability to exhibit multiple biological activities. This allows for a wide range of potential applications in scientific research. However, one limitation of using 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile. One area of interest is its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile and its potential side effects.
合成法
The synthesis of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-ethoxy-4-(1-phenylethoxy)benzaldehyde with 4-nitrophenylacetonitrile in the presence of a base catalyst. The resulting compound is then subjected to a Knoevenagel condensation reaction with 3-ethoxy-4-(1-phenylethoxy)benzaldehyde to yield 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile.
科学的研究の応用
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been found to exhibit potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been found to have a positive effect on cognitive function and memory.
特性
IUPAC Name |
(E)-3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-3-30-25-16-19(9-14-24(25)31-18(2)20-7-5-4-6-8-20)15-22(17-26)21-10-12-23(13-11-21)27(28)29/h4-16,18H,3H2,1-2H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYWXYVCJRWPPP-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)
![3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5908014.png)
![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)

![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![3-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5908054.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)